(2S)-2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylbutanenitrile
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Overview
Description
(2S)-2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylbutanenitrile: is an organic compound belonging to the class of 1,3,5-triazine-2,4-diamines. These compounds are characterized by a 1,3,5-triazine ring substituted with amine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylbutanenitrile typically involves the reaction of 4-chloro-6-(ethylamino)-1,3,5-triazine with 2-amino-2-methylbutanenitrile under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols are used under basic conditions.
Major Products:
Oxidation: Formation of oxides of the ethylamino group.
Reduction: Conversion of the nitrile group to an amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential as an antimicrobial agent.
- Studied for its interactions with biological macromolecules .
Medicine:
- Explored for its potential therapeutic applications, including as an anticancer agent.
- Evaluated for its pharmacokinetic and pharmacodynamic properties .
Industry:
- Utilized in the development of agrochemicals and pesticides.
- Applied in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (2S)-2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylbutanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved .
Comparison with Similar Compounds
1,3,5-triazine-2,4-diamines: Compounds with similar triazine rings and amine substitutions.
Chloro-s-triazines: Compounds with chloro groups on the triazine ring.
Aminotriazines: Compounds with amino groups on the triazine ring.
Uniqueness:
- The presence of the ethylamino group and the nitrile group in (2S)-2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylbutanenitrile provides unique chemical properties and reactivity compared to other similar compounds.
- Its specific stereochemistry (2S) also contributes to its distinct biological activity and interactions .
Properties
Molecular Formula |
C10H15ClN6 |
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Molecular Weight |
254.72 g/mol |
IUPAC Name |
(2S)-2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylbutanenitrile |
InChI |
InChI=1S/C10H15ClN6/c1-4-10(3,6-12)17-9-15-7(11)14-8(16-9)13-5-2/h4-5H2,1-3H3,(H2,13,14,15,16,17)/t10-/m0/s1 |
InChI Key |
IUCVBFHDSFSEIK-JTQLQIEISA-N |
Isomeric SMILES |
CC[C@@](C)(C#N)NC1=NC(=NC(=N1)NCC)Cl |
SMILES |
CCC(C)(C#N)NC1=NC(=NC(=N1)NCC)Cl |
Canonical SMILES |
CCC(C)(C#N)NC1=NC(=NC(=N1)NCC)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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